7-Chloro-2-(furan-2-yl)-4-phenylquinoline
Description
7-Chloro-2-(2-furyl)-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis . This compound features a chloro group at the 7th position, a furyl group at the 2nd position, and a phenyl group at the 4th position on the quinoline ring.
Properties
Molecular Formula |
C19H12ClNO |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-yl)-4-phenylquinoline |
InChI |
InChI=1S/C19H12ClNO/c20-14-8-9-15-16(13-5-2-1-3-6-13)12-18(21-17(15)11-14)19-7-4-10-22-19/h1-12H |
InChI Key |
GSJCUBOLGSPJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-furyl)-4-phenylquinoline typically involves the condensation of N-acyl anthranilic acids with primary aromatic amines using phosphorus trichloride in dry toluene . This method allows for the formation of the quinoline ring system with the desired substituents.
Industrial Production Methods
While specific industrial production methods for 7-Chloro-2-(2-furyl)-4-phenylquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-furyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one substituent with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
7-Chloro-2-(2-furyl)-4-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-furyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid
- 7-Chloro-2-(2-furyl)-5-nitro-1H-indole-3-carbonitrile
- 2-Phenylquinazoline
Uniqueness
7-Chloro-2-(2-furyl)-4-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro, furyl, and phenyl group makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
